CI 953
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Overview
Description
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a pyridinylurea moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride typically involves the reaction of 2-chloro-6-methylaniline with 4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea linkage. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as column chromatography and crystallization is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride can be compared with other similar compounds such as:
N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide: Similar in structure but differs in the presence of a nitro group.
N-(2-Chloro-6-methylphenyl)-4-methoxy-3-nitrobenzamide: Contains a methoxy group instead of a pyridinyl group.
N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide: Differs in the position of the chlorine and methyl groups.
These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of N-(2-Chloro-6-methylphenyl)-N’-4-pyridinylurea monohydrochloride in its specific applications and effects.
Properties
CAS No. |
124421-10-9 |
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Molecular Formula |
C13H13Cl2N3O |
Molecular Weight |
298.16 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
InChI Key |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Synonyms |
CI 953 CI-953 |
Origin of Product |
United States |
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